molecular formula C11H14OS B7937620 5-Phenylsulfanylpentanal

5-Phenylsulfanylpentanal

Cat. No.: B7937620
M. Wt: 194.30 g/mol
InChI Key: DETQIFGEUVQPGT-UHFFFAOYSA-N
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Description

5-Phenylsulfanylpentanal is an organic compound characterized by the presence of a phenylsulfanyl group attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylsulfanylpentanal typically involves the introduction of a phenylsulfanyl group to a pentanal molecule. One common method is the reaction of pentanal with thiophenol under acidic conditions, which facilitates the formation of the phenylsulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylsulfanylpentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products:

    Oxidation: 5-Phenylsulfanylpentanoic acid.

    Reduction: 5-Phenylsulfanylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Phenylsulfanylpentanal has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenylsulfanylpentanal involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can influence the reactivity and binding properties of the compound, making it a versatile intermediate in chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

    5-Phenylpentanal: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.

    5-Phenylsulfanylpentanoic acid: An oxidized form of 5-Phenylsulfanylpentanal with different chemical properties.

    5-Phenylsulfanylpentanol: A reduced form with distinct reactivity and applications.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a phenylsulfanyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-phenylsulfanylpentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETQIFGEUVQPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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